Chemical Identity and Synthetic Utility of [3-(Pyrrolidine-1-carbonyl)phenyl]methanamine
Chemical Identity and Synthetic Utility of [3-(Pyrrolidine-1-carbonyl)phenyl]methanamine
A Technical Whitepaper for Medicinal Chemistry Applications
Executive Summary
[3-(Pyrrolidine-1-carbonyl)phenyl]methanamine (CAS: 175696-70-5) represents a critical pharmacophore fragment in modern drug discovery. Characterized by a meta-substituted benzene scaffold linking a rigid pyrrolidine amide to a primary aminomethyl group, this molecular entity serves as a versatile "linker" in Fragment-Based Drug Discovery (FBDD). Its structural duality—offering both a metabolic stability anchor (pyrrolidine amide) and a reactive "warhead" attachment point (primary amine)—makes it invaluable in the synthesis of GPCR ligands, histone deacetylase (HDAC) inhibitors, and serine protease inhibitors.
Part 1: Nomenclature and Structural Analysis
The chemical name provided—[3-(Pyrrolidine-1-carbonyl)phenyl]methanamine—is a semi-systematic descriptor often found in commercial catalogs. However, for regulatory filing and patent precision, the Preferred IUPAC Name (PIN) must be derived based on functional group priority rules.
1.1 IUPAC Priority Derivation
According to the IUPAC Blue Book (P-41), functional group priority dictates the parent structure.
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Carboxamide (C=O-N): High priority.
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Amine (-NH₂): Lower priority.
Therefore, the molecule is named as a derivative of a methanone (ketone/amide hybrid) or benzamide , rather than a methanamine.
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Parent Structure: Phenyl(pyrrolidin-1-yl)methanone.[1]
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Substituent: The aminomethyl group (-CH₂NH₂) is located at the meta (3-) position relative to the carbonyl.
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Correct PIN: (3-(Aminomethyl)phenyl)(pyrrolidin-1-yl)methanone .[2]
1.2 Structural Topology Diagram
The following decision tree illustrates the logical derivation of the IUPAC name based on priority rules.
Figure 1: IUPAC nomenclature derivation logic flow.
Part 2: Synthetic Methodology
To ensure high purity suitable for biological assays, a synthesis route relying on Boc-protection is superior to direct nitrile reduction. The nitrile route often yields secondary amine byproducts and requires harsh reducing agents (e.g., LiAlH₄) incompatible with sensitive scale-up environments.
2.1 Recommended Protocol: The "Boc-Amine" Route
This protocol ensures the primary amine remains protected during the amide coupling, preventing self-polymerization.
Reagents:
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Starting Material: 3-(Boc-aminomethyl)benzoic acid.
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Coupling Partner: Pyrrolidine.
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Coupling Agents: EDC·HCl / HOBt (or HATU for higher yield).
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Base: DIPEA (N,N-Diisopropylethylamine).
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Deprotection: TFA (Trifluoroacetic acid) in DCM (Dichloromethane).
Step-by-Step Workflow:
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Activation: Dissolve 3-(Boc-aminomethyl)benzoic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at 0°C for 15 minutes to form the active ester.
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Coupling: Add Pyrrolidine (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours. Checkpoint: Monitor via TLC/LC-MS for disappearance of acid.
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Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess pyrrolidine), sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
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Deprotection: Dissolve the intermediate in DCM (10 vol). Add TFA (5 vol) at 0°C. Stir for 2 hours.
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Free Basing: Concentrate the TFA. Redissolve in DCM and wash with sat. Na₂CO₃ to liberate the free base amine.
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Purification: If necessary, purify via flash column chromatography (DCM:MeOH:NH₄OH gradient).
2.2 Synthetic Pathway Visualization
Figure 2: Optimized synthetic route using Boc-protection strategy.
Part 3: Analytical Characterization (Self-Validating System)
To validate the identity of the synthesized compound, researchers must corroborate data across NMR and LC-MS. The following data points serve as the "Pass/Fail" criteria for the compound.
3.1 Predicted NMR Data (¹H NMR, 400 MHz, CDCl₃)
The molecule has distinct chemical environments. The integration values must match the proton count exactly.
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| Aromatic | 7.30 – 7.55 | Multiplet | 4H | Benzene ring protons (meta-substituted pattern). |
| Benzylic | 3.90 | Singlet | 2H | -CH ₂-NH₂ (Deshielded by aromatic ring). |
| Pyrrolidine (N-adj) | 3.45 & 3.65 | Triplet (x2) | 4H | -N-CH ₂- (Restricted rotation causes magnetic non-equivalence). |
| Pyrrolidine (Distal) | 1.85 – 1.95 | Multiplet | 4H | -CH₂-CH ₂- (Ring carbons). |
| Amine | 1.50 (variable) | Broad Singlet | 2H | -NH₂ (Shift varies with concentration/solvent). |
3.2 Mass Spectrometry (LC-MS)
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Exact Mass: 204.126
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Acceptance Criterion: [M+H]⁺ peak at 205.13 ± 0.1 m/z .
Part 4: Medicinal Chemistry Applications
This fragment is not merely a chemical curiosity; it is a privileged scaffold in drug design.
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Rigid Linker Utility: The meta-substitution pattern provides a specific vector angle (~120°) between the solubilizing pyrrolidine group and the reactive amine. This is crucial for fitting into "L-shaped" binding pockets in enzymes like Matriptase (serine protease).
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Sigma Receptor Ligands: Benzamide derivatives with heterocyclic amines are classic pharmacophores for Sigma-1 (σ1) receptors, investigated for neuroprotective effects.
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Fragment-Based Drug Discovery (FBDD): The primary amine serves as a "handle" for library generation. It can be rapidly derivatized into sulfonamides, ureas, or secondary amines to probe Structure-Activity Relationships (SAR).
References
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Nomenclature: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.
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Synthesis (Amide Coupling): Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005, 61(46), 10827-10852.
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Synthesis (Protection Groups): Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons, 2014.
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Medicinal Application (Benzamides): Ravez, S., et al. "Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands." European Journal of Medicinal Chemistry, 2017.
Sources
- 1. [3-Phenyl-4-(4-pyrrolidin-1-ylpiperidine-1-carbonyl)phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone | C32H42N4O2 | CID 73333226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - [3-(pyrrolidine-1-carbonyl)phenyl]methanamine (C12H16N2O) [pubchemlite.lcsb.uni.lu]
- 3. chemscene.com [chemscene.com]
